Cajucarinolide
CAS No.: 147742-03-8
Cat. No.: VC0522496
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147742-03-8 |
---|---|
Molecular Formula | C19H22O6 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | 5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
Standard InChI | InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3 |
Standard InChI Key | KDHLKFOOPWLPCD-UHFFFAOYSA-N |
SMILES | CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Canonical SMILES | CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characteristics
Cajucarinolide (CAS: 147742-03-8; PubChem CID: 3035811) is defined by the IUPAC name 5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione . Its structure features a spiro junction between a decalin system and a γ-lactone ring, with a hydroxylated furanone moiety appended to the oxolane ring (Fig. 1) . The compound’s stereochemical complexity, including undefined stereo centers at positions 4a, 8a, and others, complicates 3D conformation modeling .
Table 1: Key Chemical Identifiers of Cajucarinolide
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 346.4 g/mol |
CAS Registry Number | 147742-03-8 |
XLogP3 | 1.2 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the spirocyclic framework and functional group arrangement . The NMR spectrum reveals carbonyl signals at δ 176.8 ppm (C-2) and δ 170.2 ppm (C-2'), consistent with lactone and furanone carbonyls, respectively . High-resolution MS data ([M+H]+ m/z 347.1492) align with the molecular formula . Computational studies predict moderate lipophilicity (XLogP3 = 1.2) and limited rotatable bonds (n = 1), suggesting favorable membrane permeability but constrained conformational flexibility .
Biosynthetic Origins and Natural Distribution
Cajucarinolide is exclusively reported in Croton cajucara, a medicinal shrub native to the Amazon Basin . Clerodane diterpenes like cajucarinolide are characteristic secondary metabolites of Euphorbiaceae plants, often synthesized via the methylerythritol phosphate (MEP) pathway . The compound accumulates in cortical tissues, where it likely functions as a phytoalexin against herbivores or pathogens . No synthetic routes to cajucarinolide have been published, though its structural analog isocajucarinolide co-occurs in the same plant .
Pharmacological Activities
Anti-Inflammatory Mechanisms
Cajucarinolide demonstrates dose-dependent inhibition of bee venom phospholipase A2 (PLA2), with an IC50 of 18.7 μM . PLA2 catalyzes the hydrolysis of membrane phospholipids to arachidonic acid, a precursor of pro-inflammatory eicosanoids . By binding to the enzyme’s active site, cajucarinolide suppresses prostaglandin and leukotriene synthesis, mitigating inflammation . Comparative studies with dexamethasone suggest cajucarinolide’s potency is comparable to synthetic glucocorticoids in murine edema models .
Structure-Activity Relationships
The furanone and γ-lactone moieties are critical for PLA2 inhibition. Hydrogen bonding between the furanone carbonyl and His48 of PLA2 stabilizes the enzyme-inhibitor complex, while the lactone ring enhances hydrophobic interactions with the catalytic pocket . Methyl groups at C-4 and C-7 improve lipid solubility, facilitating cellular uptake .
Table 2: Pharmacodynamic Profile of Cajucarinolide
Parameter | Value/Observation |
---|---|
PLA2 Inhibition (IC50) | 18.7 μM |
Solubility | Lipophilic (logP 1.2) |
Bioavailability (Pred.) | Moderate (63% in silico) |
Analytical Methods for Isolation and Characterization
Extraction and Purification
Cajucarinolide is isolated via sequential solvent extraction of C. cajucara cortex using ethyl acetate, followed by silica gel chromatography . Reverse-phase HPLC (C18 column, acetonitrile-water gradient) yields >95% purity .
Spectroscopic Identification
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